
A-424274
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-424274 is an α4β2 neuronal nicotinic receptor positive allosteric modulator.
Applications De Recherche Scientifique
1. Structure and Replication of Amyloid in Alzheimer’s
A study by Xiao et al. (2015) in Nature Structural & Molecular Biology focuses on the structure of Aβ(1–42) amyloid fibrils, which are linked to Alzheimer's disease. This research could provide insights into the self-replicating amyloid-propagation machinery in early-stage Alzheimer's disease, highlighting the importance of understanding molecular structures in disease progression (Xiao et al., 2015).
2. Astrophysical and Technological Research
Welch et al. (2009) in Proceedings of the IEEE discuss the Allen Telescope Array (ATA-42), an instrument used for astrophysical sky surveys and searching for distant technological civilizations. This study emphasizes the role of innovative instruments in expanding our understanding of the universe (Welch et al., 2009).
3. Non-Invasive Alzheimer’s Disease Diagnosis
Li et al. (2016) in Scientific Reports developed a biosensor for detecting Amyloid-beta peptide 1–42 (Aβ42), a biomarker for early Alzheimer’s disease diagnosis. This research highlights advancements in non-invasive diagnostic methods, which are crucial for early disease detection and management (Li et al., 2016).
Propriétés
Numéro CAS |
1335145-56-6 |
|---|---|
Nom du produit |
A-424274 |
Formule moléculaire |
C14H15N3 |
Poids moléculaire |
225.29 |
Nom IUPAC |
(1S,5S)-3-(3-Quinolinyl)- 3,6-diazabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C14H15N3/c1-2-4-13-10(3-1)5-12(7-16-13)17-8-11-6-15-14(11)9-17/h1-5,7,11,14-15H,6,8-9H2/t11-,14+/m0/s1 |
Clé InChI |
PKTSUYRXYHYCBU-SMDDNHRTSA-N |
SMILES |
[H][C@]12CN(C3=CC4=CC=CC=C4N=C3)C[C@@]1([H])NC2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
A-424274; A424274; A 424274; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



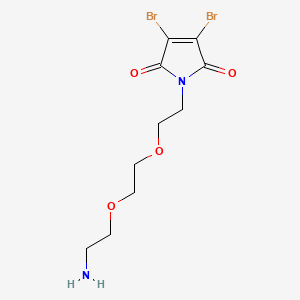

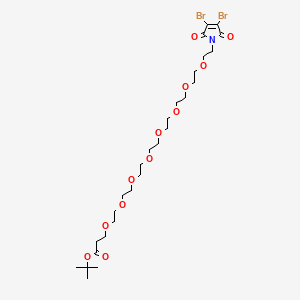
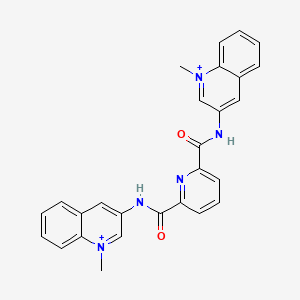

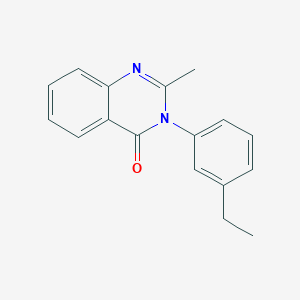

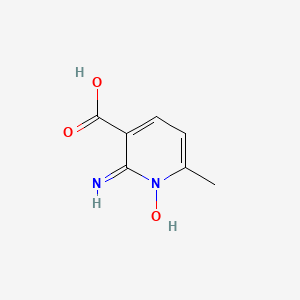

![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)

![benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-](/img/structure/B604987.png)